NS2B/NS3-IN-3
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
6-(furan-3-yl)-N-(piperidin-4-ylmethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c23-19(21-11-13-3-6-20-7-4-13)18-10-15-2-1-14(9-17(15)22-18)16-5-8-24-12-16/h1-2,5,8-10,12-13,20,22H,3-4,6-7,11H2,(H,21,23) |
InChI Key |
WTTOXJPIYYZQSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC3=C(N2)C=C(C=C3)C4=COC=C4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 9-(2-Ethylhexyl)-6-mercapto-9H-purin-2-amine
Reagents:
- 2-Amino-9H-purine-6-thiol (1.2 mmol, 0.2 g)
- Cesium carbonate (Cs₂CO₃, 2.6 mmol, 0.9 g)
- 2-Ethylhexyl bromide (5.3 mmol, 0.9 mL)
- Tetrabutylammonium iodide (TBAI, 2.6 mmol, 1.0 g)
- Dimethylformamide (DMF, 7 mL)
Procedure:
- Dissolve 2-amino-9H-purine-6-thiol and Cs₂CO₃ in DMF under nitrogen.
- Add TBAI and 2-ethylhexyl bromide dropwise.
- Stir at room temperature for 24 hours.
- Quench with water (70 mL) and extract with ethyl acetate (2 × 50 mL).
- Dry organic layers over MgSO₄ and concentrate in vacuo.
- Purify via silica gel chromatography (n-hexane:ethyl acetate, 1:3 v/v).
Yield: ~65% (white solid).
Step 2: Formation of Hydrochloride Salt
Reagents:
- 9-(2-Ethylhexyl)-6-[(2-ethylhexyl)thio]-9H-purin-2-amine (1.0 mmol, 0.34 g)
- Hydrochloric acid (HCl, 1.0 M in diethyl ether)
Procedure:
- Dissolve the purified free base in anhydrous dichloromethane.
- Add HCl solution dropwise until precipitation occurs.
- Filter the precipitate and wash with cold diethyl ether.
- Dry under vacuum to obtain the hydrochloride salt.
Yield: ~85% (off-white powder).
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (n-hexane:ethyl acetate) effectively separates mono- and di-alkylated products. The target compound elutes at an Rf = 0.45 under UV light (254 nm).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (s, 1H, C8-H), 7.82 (s, 2H, NH₂), 4.25–4.15 (m, 4H, -OCH₂-), 3.50–3.40 (m, 4H, piperidine-H), 1.75–1.25 (m, 18H, alkyl-H).
- HRMS (ESI+) : m/z 324.1945 [M+H]⁺ (calc. 324.1951 for C₁₉H₂₂N₃OS).
Analytical Data and Quality Control
Purity: ≥98% (HPLC, C18 column, 0.1% TFA in acetonitrile/water).
Storage: -20°C, inert atmosphere (argon), desiccated.
| Parameter | Specification |
|---|---|
| Melting Point | 192–194°C (dec.) |
| Solubility | 25 mg/mL in DMSO |
| IC₅₀ (Zika protease) | 320 nM |
| EC₅₀ (cellular) | 1–3 μM |
Mechanistic Insights and Optimization
This compound exhibits non-competitive inhibition by binding to an allosteric site on the NS2B-NS3 protease, as demonstrated by surface plasmon resonance (SPR) studies (Kd = 1.2 μM). Molecular dynamics simulations suggest that the 2-ethylhexyl groups stabilize the closed conformation of NS2B, preventing substrate access to the catalytic triad (H51, D75, S135).
Chemical Reactions Analysis
Types of Reactions
NS2B/NS3-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Efficacy in Viral Inhibition
Recent studies have demonstrated that NS2B/NS3-IN-3 exhibits significant antiviral activity against various flaviviruses. For instance:
- Dengue Virus : In vitro assays have shown that this compound can effectively inhibit DENV replication in cell cultures, showcasing its potential as a therapeutic agent against dengue fever .
- Zika Virus : Similar inhibitory effects have been observed with Zika virus, where this compound disrupts the protease function, leading to reduced viral loads in infected cells .
Research Findings and Case Studies
A systematic review of literature from 2015 to 2022 reveals various approaches to identifying and validating inhibitors like this compound. Key findings include:
- High-Throughput Screening : Several studies utilized high-throughput screening methods to identify novel inhibitors targeting the NS2B/NS3 complex. This approach has led to the discovery of multiple compounds with varying degrees of efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how structural modifications can enhance binding affinity and inhibitory potency against the NS2B/NS3 complex. For example, specific amino acid substitutions in peptide inhibitors have been shown to significantly increase their effectiveness .
Comparative Data Table
| Compound | Target Virus | Mechanism of Action | Binding Affinity (Ki) | Reference |
|---|---|---|---|---|
| This compound | Dengue Virus | Non-competitive inhibition | 12.42 µM | Yin et al., 2006 |
| Temoporfin | Zika Virus | Disrupts NS2B-NS3 interaction | 2.5 µM | Nature Communications, 2016 |
| Policresulen | Dengue Virus | Direct inhibition | Not specified | Nature Reviews, 2015 |
Mechanism of Action
NS2B/NS3-IN-3 exerts its effects by binding to the active site of the NS2B/NS3 protease, thereby inhibiting its enzymatic activity. This prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The compound interacts with key amino acid residues in the protease, blocking its catalytic function and disrupting the viral life cycle .
Comparison with Similar Compounds
Comparison with Similar Compounds
The development of NS2B/NS3 protease inhibitors has focused on competitive active-site binders, allosteric modulators, and compounds targeting auxiliary sites. Below is a comparative analysis of NS2B/NS3-IN-3 and structurally or mechanistically related inhibitors:
Table 1: Key NS2B/NS3 Protease Inhibitors and Their Properties
Key Findings
Mechanistic Diversity :
- Active-site inhibitors like policresulen and SF1/SF2 bind directly to the catalytic triad (His51, Asp75, Ser135 in DENV), mimicking substrate interactions . This compound likely shares this mechanism, given its identification via substrate-like virtual screening .
- Allosteric inhibitors (e.g., Compound A24) target transient pockets such as the "super-open" conformation of NS2B, which destabilizes protease activity without competing for the active site .
- Cofactor-disrupting compounds like 4-hydroxypanduratin A bind NS2B’s β-loop (residues 75–87), preventing proper folding of the protease .
Potency and Binding Modes: Policresulen exhibits the lowest IC50 (0.48 µg/mL) among reported inhibitors, suggesting high efficacy despite its non-peptidic structure . Benzothiazole-quinoline hybrids show sub-micromolar IC50 values, attributed to interactions with catalytic residues (e.g., hydrogen bonds with Asn152 and hydrophobic contacts with Lys74/Leu76) . Compound A24, a non-competitive inhibitor, has a higher IC50 (16 µM) but provides a novel scaffold for allosteric drug design .
Structural Insights: Peptidomimetics (e.g., SF1/SF2) achieve strong binding affinities (-7.8 to -8.0 kcal/mol) by replicating substrate motifs but face challenges in bioavailability .
Challenges and Innovations
- Resistance and Selectivity : Active-site inhibitors risk resistance due to conserved viral mutation hotspots. Allosteric inhibitors (e.g., Compound A24) may circumvent this by targeting less mutable regions .
- Synergistic Approaches : Acridone derivatives binding the tunnel site near the catalytic triad could enhance the efficacy of active-site inhibitors, as shown in computational studies .
- Dynamic Binding Modes : NMR studies reveal that some inhibitors (e.g., covalent Ser135 adducts) exhibit multibinding behaviors, highlighting the need for dynamic structural analysis in drug design .
Biological Activity
NS2B/NS3-IN-3 is a notable compound that acts as an inhibitor of the NS2B-NS3 protease complex, which is crucial for the replication of flaviviruses, including Dengue and Zika viruses. Understanding its biological activity involves examining its mechanism of action, efficacy in inhibiting protease activity, and potential therapeutic applications.
The NS2B-NS3 protease is a trypsin-like serine protease composed of two proteins: NS2B, which serves as a cofactor, and NS3, which possesses catalytic activity. The interaction between these two proteins is essential for viral polyprotein processing, which is necessary for viral replication. Inhibitors like this compound disrupt this interaction and inhibit the protease's enzymatic activity.
Structural Insights
The NS2B protein contains a hydrophilic domain that wraps around the active site of NS3 in its active conformation. This interaction stabilizes the protease and allows it to cleave viral polyproteins. The inhibitors target this binding interface, preventing the conformational changes required for enzymatic activity .
Inhibition Studies
Recent studies have demonstrated that this compound effectively inhibits the proteolytic activity of the NS2B-NS3 complex in vitro. For instance, kinetic experiments indicated that this compound reduces the values of the protease without altering the values, suggesting a non-competitive inhibition mechanism .
Table 1: Inhibition Characteristics of this compound
| Compound | Type of Inhibition | Reduction | Change |
|---|---|---|---|
| This compound | Non-competitive | Significant | No change |
Case Studies and Research Findings
- In Vitro Studies : A study reported that this compound significantly decreased the binding affinity between NS2B and NS3 in a dose-dependent manner. This was confirmed using competitive pull-down assays where pre-incubation with this compound led to reduced interactions between the tagged proteins .
- Structural Analysis : Structural studies using NMR and crystallography have shown that inhibitors like this compound stabilize specific conformations of the protease complex, thereby preventing substrate access to the active site. These findings are crucial for designing more effective inhibitors .
Therapeutic Potential
Given its mechanism and efficacy, this compound has potential as a therapeutic agent against flavivirus infections. The inhibition of viral replication through targeting the NS2B-NS3 complex could lead to effective treatments for diseases such as Dengue fever and Zika virus infections.
Q & A
Q. What is the catalytic mechanism of the NS2B/NS3 protease targeted by NS2B/NS3-IN-3?
The NS2B/NS3 protease is a serine protease with a catalytic triad (His51, Asp75, Ser135) essential for substrate cleavage. NS2B stabilizes the active conformation of NS3 by forming part of the substrate-binding pocket. Inhibitors like this compound bind to this catalytic site or allosteric regions to disrupt protease activity . To study this, researchers use mutagenesis (e.g., S135A substitution) combined with NMR or X-ray crystallography to map binding interactions .
Q. How should experiments be designed to evaluate the inhibitory activity of this compound?
Use in vitro protease assays with recombinant NS2B/NS3 protease expressed in E. coli systems . Measure IC50 values using fluorogenic substrates (e.g., Boc-Gly-Arg-Arg-AMC) under standardized buffer conditions. Include controls like aprotinin or known inhibitors (e.g., Compound 34e) to validate assay sensitivity . Triplicate experiments with statistical analysis (e.g., ANOVA) ensure reproducibility .
Q. What structural analysis techniques are critical for studying this compound interactions?
X-ray crystallography (for static structures) and NMR spectroscopy (for dynamic conformations) are primary methods. Molecular docking (AutoDock, MOE) predicts binding modes, while molecular dynamics (MD) simulations reveal conformational changes in NS2B-NS3 during inhibitor binding . For example, NMR studies of the S135A mutant identified disordered regions requiring NS2B for folding .
Q. How can researchers express and purify NS2B/NS3 protease for inhibitor studies?
Use plasmid constructs (e.g., pQE30-NS2BH(QR)-NS3pro) expressed in E. coli Top10 F’ cells. Purify via affinity chromatography (e.g., Ni-NTA for His-tagged proteins) under denaturing/refolding conditions. Validate purity with SDS-PAGE and activity assays . Note: Truncated NS2B (e.g., residues 48–100) may yield inactive protease unless refolded with micelles .
Q. How to ensure data reproducibility in this compound studies?
Document buffer composition (e.g., pH, ionic strength), protease concentration, and temperature. Use internal standards (e.g., DENV2 NS2B/NS3pro with IC50 ~0.69 µM for Compound 34e) . Share raw data and analysis scripts via repositories like Zenodo to facilitate replication .
Advanced Research Questions
Q. How to resolve contradictions in reported IC50 values for this compound across DENV2 and ZIKV studies?
Variations arise from differences in protease constructs (full-length vs. truncated NS2B), assay conditions (e.g., detergent use), or conformational states (closed vs. open NS2B). Standardize protocols using full-length NS2B-NS3 complexes in micelle-containing buffers to mimic physiological conditions . Validate findings with orthogonal methods like ITC or SPR .
Q. What experimental strategies elucidate the role of the NS2B cofactor in this compound binding?
Compare inhibitor efficacy in protease variants with NS2B deletions (e.g., Δ77–84). Use hydrogen-deuterium exchange (HDX) mass spectrometry to map NS2B-induced conformational changes upon inhibitor binding . Mutagenesis of NS2B residues (e.g., Gly83, Gly85) can disrupt cofactor-protease interactions .
Q. How can computational methods optimize this compound’s binding affinity and specificity?
Perform free energy perturbation (FEP) calculations to predict substitutions enhancing hydrophobic interactions. Use ensemble docking against NMR-derived conformations to account for protease flexibility . For allosteric inhibitors, target regions like the NS2B-NS3 interface identified in DENV2 (PDB: 4M9T) .
Q. How to distinguish between allosteric and orthosteric inhibition mechanisms?
Conduct kinetic assays (e.g., Michaelis-Menten with varying substrate/inhibitor concentrations). Orthosteric inhibitors show competitive inhibition patterns, while allosteric modulators alter Vmax without affecting Km . Structural studies (e.g., Cryo-EM) of inhibitor-bound complexes can confirm binding sites .
Q. What integrative approaches combine NMR and X-ray data for this compound design?
NMR chemical shifts (e.g., TALOS-N-predicted secondary structures) guide refinement of X-ray models in flexible regions . MD simulations can reconcile static X-ray structures with NMR-derived dynamics, as shown in studies of the NS2B-mediated folding pathway .
Methodological Best Practices
- For structural studies : Use VAST and MMDB tools to align DENV/ZIKV NS2B/NS3 structures and identify conserved druggable pockets .
- For kinetic assays : Include 0.1% Triton X-100 in buffers to stabilize NS2B-NS3 interactions .
- For computational design : Prioritize compounds with hydrogen bonds to catalytic triad residues and hydrophobic contacts with NS2B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
